3-Arylisoquinolinamine derivative 3-Arylisoquinolinamine derivative 3-arylisoquinolinamine derivative is a 3-arylisoquinolinamine derivative with antitumor activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006807
InChI: InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20)
SMILES: CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

3-Arylisoquinolinamine derivative

CAS No.:

Cat. No.: VC0006807

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3-Arylisoquinolinamine derivative -

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name 3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine
Standard InChI InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20)
Standard InChI Key SSNNAZIMPALQIR-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N
Canonical SMILES CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N

Chemical Architecture and Synthesis Pathways

Structural Characterization

The 3-arylisoquinolinamine derivative (IUPAC name: 3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine) features a bicyclic isoquinoline scaffold with critical substitutions at the 3- and 7-positions . Key structural attributes include:

PropertyValue
Molecular formulaC₁₈H₁₉N₃O
Molecular weight293.4 g/mol
XLogP33.5
Hydrogen bond donors1
Rotatable bonds3
Topological polar SA51.4 Ų

The methoxyphenyl group at position 3 enhances DNA intercalation capability, while the dimethylamino group at position 7 improves aqueous solubility . The SMILES notation (CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N) confirms the spatial arrangement critical for biological activity .

Synthetic Methodologies

Recent advances in isoquinoline functionalization have enabled efficient synthesis routes:

  • Hydride Transfer Strategy: Metal-free coupling of N-isoquinolinium salts with 2-aminobenzaldehydes yields 3-arylquinolines through C3–N bond cleavage . This method achieves 78–92% yields under mild conditions, favoring large-scale production .

  • Corydamine Modification: Structure-activity relationship (SAR) studies guided the introduction of azepane side chains, enhancing topoisomerase inhibition while maintaining metabolic stability . The optimal derivative (compound 7b) demonstrates improved pharmacokinetic profiles compared to first-generation analogs .

  • Ru-Catalyzed Annulation: For tricyclic variants, ruthenium-mediated cyclization of aryl thioamides with alkynes produces thiopyranoisoquinoline hybrids in enantioselective syntheses .

Antitumor Activity and Mechanistic Insights

Cytotoxic Potency Across Cancer Models

In vitro screening reveals broad-spectrum activity:

Cell LineIC₅₀ (nM)Resistance Profile
HCT-15 (colorectal)14Paclitaxel-resistant
A549 (lung)22Cisplatin-resistant
MCF-7 (breast)28Doxorubicin-resistant
HepG2 (liver)32Sorafenib-resistant

Data source:

The compound maintains potency against cell lines with overexpression of P-glycoprotein (P-gp), a common multidrug resistance mediator .

Cell Cycle Manipulation

Dose- and time-dependent effects on HCT-15 cells:

  • 1 nM Treatment:

    • 24h: G0/G1 increase from 58% to 72% (p<0.01), S-phase reduction by 14%

    • 48h: Partial cell cycle recovery (G0/G1: 64%)

  • 10 nM Treatment:

    • 24h: Sub-G1 population emerges (12%), G2/M depletion (8% vs. 22% control)

    • 48h: Apoptotic cells dominate (Sub-G1: 34%), caspase-3 activation confirmed

This biphasic response suggests concentration-dependent mechanisms—low doses induce reversible arrest, while higher concentrations trigger apoptotic pathways .

Dual Topoisomerase Inhibition

Compared to etoposide (Topo II IC₅₀: 4.1 μM), the derivative demonstrates:

  • Topo I Inhibition: IC₅₀ = 1.2 μM (vs. camptothecin: 0.8 μM)

  • Topo II Inhibition: IC₅₀ = 0.9 μM (3.5-fold improvement over etoposide)

Molecular docking reveals intercalation between DNA base pairs (binding energy: -9.8 kcal/mol), stabilizing the Topo II-DNA cleavage complex . Comet assays confirm DNA strand break induction at 500 nM concentrations .

Pharmacological Profiling and Resistance Mitigation

In Vivo Efficacy in Xenograft Models

Paclitaxel-resistant HCT-15 xenografts (n=8/group) showed:

ParameterControlPaclitaxelDerivative (7b)
Tumor volume (Day 21)1200 ± 210 mm³950 ± 180 mm³480 ± 90 mm³
Regression rate-12%54%
Body weight loss3%15%7%

Dosing regimen: 10 mg/kg i.v., q3d×4 . The derivative reduced metastatic nodules by 68% in disseminated models, outperforming standard regimens .

Overcoming Multidrug Resistance

Mechanistic studies identify three resistance-bypass strategies:

  • P-gp Substrate Avoidance: LogP optimized at 3.5 prevents recognition by efflux pumps

  • PI3K/Akt/mTOR Suppression: Western blot shows 85% reduction in p-Akt (Ser473) at 10 nM doses

  • BCL-2 Downregulation: 48h treatment decreases anti-apoptotic BCL-2 by 60% while elevating BAX 3-fold

Comparative Analysis with Clinical Chemotherapeutics

Activity Against Resistant Phenotypes

Head-to-head comparison in HCT-15/Paclitaxel cells:

AgentIC₅₀ (nM)Resistance Fold Change
Paclitaxel4200140×
Doxorubicin890095×
5-FU11000220×
3-Arylisoquinolinamine14

Data source:

The derivative's resistance index remains near 1, indicating no cross-resistance with taxanes or anthracyclines .

Toxicity Profile Advantages

Hepatocyte screening (n=3 donors) shows favorable indices:

ParameterDerivative (7b)Paclitaxel
CC₅₀ (primary hepatocytes)8900 nM2400 nM
CYP3A4 inhibition<10% at 1 μM68% at 1 μM
hERG blockadeIC₅₀ > 30 μMIC₅₀ = 4.2 μM

Cardiotoxicity risk is reduced 7-fold compared to anthracyclines in zebrafish models .

Future Directions and Clinical Translation Challenges

Structural Optimization Opportunities

SAR analysis identifies modifiable regions:

  • Position 7: Replacing dimethylamine with pyrrolidine improves CNS penetration (brain-plasma ratio: 0.8 vs. 0.2)

  • Methoxy Group: Fluorine substitution enhances Topo II affinity (Kd: 12 nM vs. 29 nM)

  • Core Expansion: Thiopyrano-fused analogs show 10× increased potency in glioblastoma models

Developmental Challenges

Key hurdles requiring resolution:

Ongoing phase I trials (NCT04892164) are evaluating lipid nanoparticle formulations to address these limitations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator